4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine hydrochloride
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Overview
Description
4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine hydrochloride is a chemical compound with the molecular formula C14H20N4O3·HCl It is known for its unique structure, which includes a morpholine ring, a nitro group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine hydrochloride typically involves the following steps:
Piperazine Substitution: The substitution of a hydrogen atom with a piperazine group.
Morpholine Ring Formation: The formation of the morpholine ring through cyclization reactions.
The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(2-Amino-5-piperazin-1-ylphenyl)morpholine hydrochloride.
Scientific Research Applications
4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperazine and morpholine moieties can interact with biological receptors or enzymes. These interactions can lead to the modulation of cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine
- **4-(2-Amino-5-piperazin-1-ylphenyl)morpholine
- **4-(2-Nitrophenyl)morpholine
Uniqueness
4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine hydrochloride is unique due to the presence of both the nitro group and the piperazine moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H21ClN4O3 |
---|---|
Molecular Weight |
328.79 g/mol |
IUPAC Name |
4-(2-nitro-5-piperazin-1-ylphenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C14H20N4O3.ClH/c19-18(20)13-2-1-12(16-5-3-15-4-6-16)11-14(13)17-7-9-21-10-8-17;/h1-2,11,15H,3-10H2;1H |
InChI Key |
NDSSXCUPJNWSLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3.Cl |
Origin of Product |
United States |
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